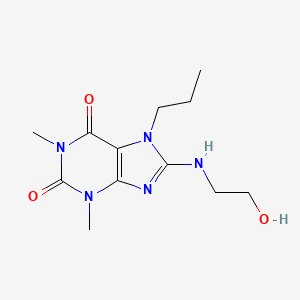

8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione

Description

Properties

IUPAC Name |

8-(2-hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3/c1-4-6-17-8-9(14-11(17)13-5-7-18)15(2)12(20)16(3)10(8)19/h18H,4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKADICHIBBILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione is a purine derivative with potential biological activity that has garnered interest in pharmacological research. This compound is structurally related to adenine and other purines, which are essential for various biological processes. Its biological activities may include neuroprotective effects, modulation of enzyme activity, and influence on cellular signaling pathways.

Chemical Structure

The chemical structure of 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione can be represented as follows:

This structure includes a purine ring system with additional hydroxyethyl and propyl groups that may contribute to its biological properties.

Neuroprotective Effects

Research indicates that compounds similar to 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione exhibit neuroprotective properties. For instance, studies have shown that certain purine derivatives can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease where oxidative stress plays a critical role in neuronal degeneration .

Enzyme Modulation

This compound may also act as an inhibitor or modulator of specific enzymes involved in cellular signaling pathways. For example, it could influence the activity of protein kinases or phosphodiesterases, which are crucial for regulating various physiological processes including cell proliferation and apoptosis. The modulation of these enzymes can lead to significant therapeutic effects in diseases characterized by dysregulated signaling pathways .

Antioxidant Activity

There is evidence suggesting that 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione exhibits antioxidant properties. This activity helps to scavenge free radicals and reduce oxidative damage within cells. Such effects are beneficial not only for neuroprotection but also for overall cellular health .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegenerative diseases, administration of 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione resulted in improved cognitive function and reduced neuronal loss compared to control groups. The compound was found to decrease markers of oxidative stress and inflammation in the brain tissue .

Case Study 2: In Vitro Studies on Enzyme Inhibition

In vitro assays demonstrated that this compound effectively inhibited specific protein kinases involved in cancer cell proliferation. The inhibition led to decreased cell viability in cancer cell lines, suggesting potential applications in cancer therapy .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Protective against apoptosis | Reduces oxidative stress |

| Enzyme modulation | Inhibition of protein kinases | Alters signaling pathways |

| Antioxidant activity | Scavenges free radicals | Reduces oxidative damage |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

8-Substituted Xanthines

- Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine): The hydroxyethyl group at the 7-position (vs. 8-position in the target compound) reduces adenosine A1/A2A receptor antagonism but enhances bronchodilatory effects. Lower molecular weight (224.2 g/mol vs. ~265 g/mol for the target compound) correlates with higher plasma clearance .

KW6002 (8-[(E)-2-(3,4-Dimethoxyphenyl)vinyl]-1,3-diethyl-7-methylpurine-2,6-dione):

8-Biphenyl-1,3,7-trimethyl-8-(E)-styrylpurine-2,6-dione :

7-Substituted Xanthines

- 8-Amino-7-isobutyl-1,3-dimethylpurine-2,6-dione: The isobutyl group at the 7-position enhances hydrophobicity (logP ~2.1) and selectivity for A2B receptors. The 8-amino group facilitates hydrogen bonding, improving target engagement .

Functional Group Modifications

Pharmacological and Physicochemical Profiles

- Receptor Binding: The target compound’s hydroxyethylamino group may mimic adenosine’s ribose moiety, improving A2A affinity. In contrast, piperazine or styryl substituents (e.g., ) prioritize A1 or dual antagonism . Propyl and methyl groups at N7/N1/N3 optimize steric compatibility with receptor pockets, as seen in molecular docking studies .

- Solubility and Bioavailability: Hydroxyethylamino and propyl groups balance hydrophilicity and membrane permeability. Analogous compounds with aromatic substituents (e.g., biphenyl in ) exhibit lower solubility (<10 µg/mL) but higher plasma protein binding .

Q & A

Q. What are the established synthetic routes for 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione, and how is structural confirmation achieved?

Methodological Answer: The compound is synthesized via nucleophilic substitution at the 8-position of a xanthine scaffold. For example:

- Step 1 : Start with 8-bromo-1,3-dimethyl-7-propylpurine-2,6-dione. React with 2-hydroxyethylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxyethylamino group .

- Step 2 : Purify via silica gel chromatography (e.g., PE:EA = 4:1) .

- Structural Confirmation : Use NMR (¹H/¹³C), IR, and mass spectrometry. Crystallographic data (e.g., Acta Crystallographica E67(9), p. 2347) can resolve ambiguous stereochemistry .

Q. What in vitro assays are recommended for initial biological activity screening of this compound?

Methodological Answer:

- Adenosine Receptor Binding : Use radioligand displacement assays (e.g., [³H]ZM241385 for A₂A receptors) to measure IC₅₀ values .

- Enzymatic Stability : Incubate with liver microsomes (human/rat) to assess metabolic stability via HPLC-MS .

- Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays at 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize adenosine receptor selectivity for this compound?

Methodological Answer:

- Substituent Variation : Compare analogs with different 7- and 8-position groups (e.g., 7-propyl vs. 7-(3-methylbutyl) ).

- Computational Docking : Use AutoDock Vina to model interactions with A₂A receptor binding pockets. Key residues: His264, Glu169 .

- Functional Assays : Measure cAMP accumulation in CHO-K1 cells expressing A₁/A₂A receptors to assess antagonism .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar xanthine derivatives?

Methodological Answer:

- Orthogonal Assays : Validate binding data using surface plasmon resonance (SPR) alongside radioligand assays .

- Crystallography : Resolve co-crystal structures (e.g., PDB 6Z8 ) to confirm binding modes.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify batch effects or assay variability .

Q. What strategies improve solubility and bioavailability of this hydrophobic xanthine derivative?

Methodological Answer:

- Crystallization Optimization : Generate microcrystals (<50 µm) via anti-solvent precipitation to enhance dissolution rates .

- Prodrug Design : Synthesize phosphate esters at the hydroxyethyl group for improved aqueous solubility .

- Formulation : Use lipid-based nanoemulsions (e.g., Labrafil®) to increase oral absorption .

Q. How can researchers validate target engagement in vivo for this compound?

Methodological Answer:

- PET Imaging : Radiolabel with ¹¹C or ¹⁸F and track distribution in rodent brains .

- Biomarker Analysis : Measure adenosine receptor downstream effects (e.g., striatal dopamine levels in Parkinson’s models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.